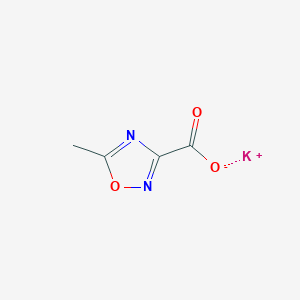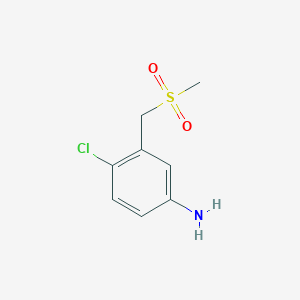
6-Amino-2-chloro-5-fluoronicotinonitrile
説明
6-Amino-2-chloro-5-fluoronicotinonitrile (ACFN) is a type of organic compound that belongs to the family of nitriles. It is a white crystalline solid with a molecular weight of 183.5 g/mol and a melting point of 203 °C. ACFN has a variety of applications in the fields of organic synthesis and scientific research.
科学的研究の応用
Photophysics and Biological Probes
6-Amino-2-chloro-5-fluoronicotinonitrile and its derivatives have applications in photophysics and as biological probes. For instance, 6-N,N-dimethylamino-2,3-naphthalimide, a related chromophore, exhibits valuable fluorescent properties suitable for biological probing. It shows a marked response to changes in environmental polarity and can be manipulated under standard solid-phase peptide synthesis conditions. This makes it useful for monitoring protein-protein interactions and designing ratiometric sensors (Vázquez, Blanco, & Imperiali, 2005).
Synthesis of Antibacterial Agents
Compounds structurally similar to 6-Amino-2-chloro-5-fluoronicotinonitrile, like 1,4-dihydro-4-oxopyridinecarboxylic acids, have been synthesized and studied for their antibacterial properties. Introduction of chloro and cyano groups at certain positions has been explored, leading to compounds like enoxacin, which exhibits broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).
Alzheimer's Disease Research
Derivatives of this compound have been used in Alzheimer's disease research. A hydrophobic radiofluorinated derivative, [18F]FDDNP, has been employed in PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's patients. This noninvasive technique aids in diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).
Synthesis of Novel Chemical Structures
There is also research focusing on the synthesis of novel chemical structures using related compounds. For example, the synthesis of Mono- and Bis(fluoroalkyl)pyrimidines from related reagents, providing valuable building blocks for medicinal and agrochemical research, shows the compound's role in creating new chemical entities (Schmitt et al., 2017).
Antitumor Research
In the field of antitumor research, novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents (including fluoro), have been synthesized and shown to exert cytostatic activities against various malignant human cell lines (Racané et al., 2006).
Electrocatalytic Synthesis
Electrocatalytic synthesis involving derivatives of 6-amino-2-chloro-5-fluoronicotinonitrile has been explored. For example, the electrosynthesis of 6-aminonicotinic acid at silver cathodes under mild conditions illustrates the compound's potential in electroorganic synthesis (Gennaro et al., 2004).
Scientific Research Applications of 6-Amino-2-chloro-5-fluoronicotinonitrile
Chemical Probing and Biomolecular Interactions
6-Amino-2-chloro-5-fluoronicotinonitrile has been used in the synthesis of environment-sensitive fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), exhibiting remarkable fluorescent properties suitable for biological probing. 6DMN's fluorescence is sensitive to environmental polarity, and it is utilized in peptides to monitor protein-protein interactions, particularly in the study of Src homology 2 (SH2) phosphotyrosine binding domains. This functionality allows these peptides to act as ratiometric sensors, proving essential in molecular biology and chemical biology studies (Vázquez, Blanco, & Imperiali, 2005).
Therapeutic Applications
This compound has been used as a precursor in the synthesis of a range of biologically active compounds. For instance, it is instrumental in creating derivatives like 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which have shown potent antibacterial activity. In particular, enoxacin, derived from this series, demonstrates broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections (Matsumoto et al., 1984).
Diagnostic Imaging
The compound also plays a role in diagnostic imaging, especially in positron emission tomography (PET) imaging for neurodegenerative diseases. A derivative, [18F]FDDNP, acts as a biomarker, allowing for the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. This aids in diagnostic assessments and monitoring responses during experimental treatments (Shoghi-Jadid et al., 2002).
Synthesis of Biologically Active Compounds
6-Amino-2-chloro-5-fluoronicotinonitrile is a crucial intermediate in synthesizing various biologically active compounds, including anticancer drugs. Its derivatives have been synthesized and optimized for maximum yield, contributing significantly to medicinal chemistry and drug development (Zhang et al., 2019).
特性
IUPAC Name |
6-amino-2-chloro-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3(2-9)1-4(8)6(10)11-5/h1H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJNOCYLVBYQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-chloro-5-fluoronicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)





